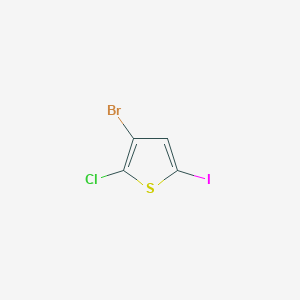

3-Bromo-2-chloro-5-iodothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chloro-5-iodothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrClIS/c5-2-1-3(7)8-4(2)6/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSAUCDYXCNBSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrClIS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Halogenation and Functionalization Reactions of Thiophenes

Aufklärung des Reaktionsmechanismus für regioselektive Halogenierungsprozesse

Die regioselektive Halogenierung von Thiophenen ist ein grundlegender Prozess zur Synthese spezifischer Isomere. Die Reaktivität des Thiophenrings gegenüber Elektrophilen ist an den α-Positionen (C2 und C5) deutlich höher als an den β-Positionen (C3 und C4). Dies ist auf die bessere Stabilisierung des intermediär gebildeten σ-Komplexes (Wheland-Intermediat) durch das Schwefelatom zurückzuführen. Die Halogenierung von Thiophen verläuft bei Raumtemperatur sehr schnell, sogar bei -30 °C im Dunkeln, und die Geschwindigkeit der Halogenierung ist etwa 10⁸-mal so hoch wie die von Benzol. iust.ac.ir Unter kontrollierten Bedingungen können 2-Brom-, 2-Chlor- und 2-Iodthiophene sowie 2,5-Dibrom- und 2,5-Dichlorthiophene sauber hergestellt werden. iust.ac.ir

Die Herstellung von mehrfach substituierten Thiophenen wie 3-Brom-2-chlor-5-iodthiophen erfordert eine sorgfältige Steuerung der Reaktionsbedingungen und oft eine schrittweise Einführung der Halogene. Die Reihenfolge der Halogenierung ist entscheidend und wird durch die bereits vorhandenen Substituenten beeinflusst. Beispielsweise kann die Bromierung von 2-Chlorthiophen zu einer Mischung von Produkten führen, wobei die Position des neuen Substituenten von den elektronischen und sterischen Effekten des Chlors und des Schwefelatoms im Ring abhängt.

Ein möglicher Syntheseweg für 3-Brom-2-chlor-5-iodthiophen könnte mit der Chlorierung von Thiophen beginnen, gefolgt von einer Bromierung und anschließender Iodierung. Die genauen Mechanismen dieser Schritte beinhalten die elektrophile Addition des Halogenkations an den Thiophenring, gefolgt von der Deprotonierung zur Wiederherstellung der Aromatizität. Die Regioselektivität wird in jedem Schritt durch die dirigierende Wirkung der bereits vorhandenen Halogene bestimmt.

Eine umweltfreundliche Methode zur Synthese von halogenierten Thiophenen nutzt Natriumhalogenide als Quelle für elektrophile Halogene in Gegenwart von Kupfer(II)-sulfat-Pentahydrat in Ethanol. nih.gov Diese Methode ermöglicht die Herstellung von 3-Chlor-, 3-Brom- und 3-Iodthiophenen unter milden Bedingungen und mit hohen Ausbeuten. nih.gov

Verständnis der Selektivität bei der sequentiellen C-H-Funktionalisierung von Thiophenen

Die sequentielle C-H-Funktionalisierung bietet einen attraktiven Weg zu polyfunktionalisierten Thiophenen, indem sie den Zugang zu verschiedenen Substitutionsmustern ermöglicht. acs.org Die einzigartige Reaktivität von fünfgliedrigen Heterozyklen, einschließlich der unterschiedlichen Acidität und Nukleophilie an verschiedenen Positionen, macht diese Kerne zu idealen Substraten für diesen Ansatz. acs.org

Die Selektivität bei der sequentiellen Funktionalisierung wird durch eine Kombination aus den intrinsischen elektronischen Eigenschaften des Thiophenrings und dem Einsatz von dirigierenden Gruppen gesteuert. acs.orgacs.org Eine pH-sensitive dirigierende Gruppe kann beispielsweise verwendet werden, um sowohl gerichtete als auch nicht-gerichtete C-H-Aktivierungswege zu ermöglichen und so den Zugang zu 2,3,4- und 2,4,5-substituierten Thiophenen zu ermöglichen. acs.orgacs.org

Bei der Synthese von 3-Brom-2-chlor-5-iodthiophen würde eine sequentielle Funktionalisierung wahrscheinlich mit der Einführung eines Halogens beginnen, das dann die Position der nachfolgenden Halogenierungen steuert. Zum Beispiel könnte die Einführung eines Bromatoms an der 3-Position die nachfolgende Chlorierung an der 2-Position und die Iodierung an der 5-Position lenken. Die Herausforderung bei der Funktionalisierung der β-Positionen von Thiophenen ist im Allgemeinen größer als bei den α-Positionen. rsc.org

Rolle der Katalyse bei der Steuerung der Halogenierung und Funktionalisierung von Thiophenen

Die Katalyse spielt eine entscheidende Rolle bei der Steuerung der Regioselektivität und Effizienz von Halogenierungs- und Funktionalisierungsreaktionen an Thiophenen. Verschiedene katalytische Systeme ermöglichen Reaktionen, die sonst schwierig oder unselektiv wären.

Übergangsmetallkatalyse (z. B. Palladium, Kobalt) bei der Synthese von halogenierten Thiophenen

Die Palladium-katalysierte Kreuzkupplung ist eine weit verbreitete Methode zur Herstellung von Aryl-substituierten Thiophenen. acs.org Diese Reaktionen erfordern typischerweise eine Vorhalogenierung oder Vormetallierung des Thiophenrings. nii.ac.jp Die direkte Funktionalisierung von C-H-Bindungen ohne diese Voraktivierung macht die Kreuzkupplung jedoch wertvoller. nii.ac.jp Palladium-Katalysatoren ermöglichen die direkte Arylierung von Thiophenen, die im Allgemeinen mit hoher Selektivität zu α-Arylthiophenen führt. nii.ac.jp Durch die kooperative Katalyse von Palladium und Norbornen kann eine direkte vicinale Difunktionalisierung von Thiophenen an den C4- und C5-Positionen erreicht werden. acs.org

Die Suzuki-Miyaura-Kreuzkupplung unter Verwendung von Palladium(II)-acetat und SPhos als Ligand hat sich als effizient für die Synthese von Cyclopropylthiophenen erwiesen. nih.gov Diese Methode könnte potenziell auch auf die Synthese von halogenierten Thiophenen mit komplexen Substitutionsmustern angewendet werden.

Die Kobalt-katalysierte C-H-Halogenierung stellt eine weitere wichtige Methode dar. rsc.org Diese Reaktionen verlaufen unter milden Bedingungen und zeigen eine gute Toleranz gegenüber funktionellen Gruppen. rsc.org Ein Kobalt-katalysiertes Kupplungsverfahren von Arylhalogeniden mit Thiophenolen und Alkanthiolen ermöglicht die Herstellung verschiedener Arylsulfide unter milden Reaktionsbedingungen in ausgezeichneten Ausbeuten. organic-chemistry.org

Photokatalyse und Organokatalyse bei der Thiophenfunktionalisierung

Die Photokatalyse bietet einen umweltfreundlichen Ansatz für die Funktionalisierung von Thiophenen. Konjugierte Polymere auf Thiophenbasis wurden als effektive Photokatalysatoren für die Wasserstoffproduktion entwickelt. nih.gov Die Einführung von Thiopheneinheiten in das Polymergerüst kann die Lichtabsorptionsfähigkeit verbessern und die Ladungstrennung fördern. nih.govacs.org Thiophen-eingebettete konjugierte mikroporöse Polymere haben sich als stabile, effiziente und recycelbare heterogene Photokatalysatoren für die Synthese von Benzimidazolen erwiesen. rsc.org

Die Organokatalyse ist ein weiterer vielversprechender Ansatz. Es wurde eine allgemeine Methode für die Synthese von trisubstituierten, optisch aktiven Thiophenen durch eine organokatalytische Eintopf-Reaktionskaskade vorgestellt. nih.gov Diese Methode liefert die Zielprodukte in guten Ausbeuten und mit ausgezeichneten Enantioselektivitäten. nih.gov

Einfluss elektronischer und sterischer Effekte von Substituenten auf Regioselektivität und Reaktivität

Die Regioselektivität und Reaktivität bei der Halogenierung und Funktionalisierung von Thiophenen wird maßgeblich von den elektronischen und sterischen Effekten der bereits vorhandenen Substituenten beeinflusst. Halogene üben einen ambivalenten Effekt aus: Sie sind elektronegativ und ziehen Elektronendichte aus dem Ring (negativer induktiver Effekt, -I), besitzen aber auch freie Elektronenpaare, die in das π-System des Rings delokalisiert werden können (positiver mesomerer Effekt, +M).

Bei 3-Brom-2-chlor-5-iodthiophen beeinflussen alle drei Halogene die Elektronendichteverteilung im Thiophenring. Das Iodatom an der 5-Position, das am wenigsten elektronegativ ist, wird die α-Position am stärksten für einen weiteren elektrophilen Angriff desaktivieren. Das Chloratom an der 2-Position und das Bromatom an der 3-Position werden ebenfalls die Elektronendichte reduzieren, wobei der -I-Effekt entlang der Reihe Cl > Br > I abnimmt.

Sterische Effekte spielen ebenfalls eine wichtige Rolle. Die Größe der Halogenatome (I > Br > Cl) kann den Zugang zu benachbarten Positionen behindern. Bei der sequentiellen Funktionalisierung wird ein größerer Substituent den Eintritt eines weiteren Substituenten an einer benachbarten Position erschweren. Diese sterische Hinderung kann genutzt werden, um eine bestimmte Regioselektivität zu erreichen.

Die folgende Tabelle fasst die elektronischen Eigenschaften der Halogene zusammen:

| Halogen | Elektronegativität (Pauling-Skala) | Induktiver Effekt (-I) | Mesomerer Effekt (+M) |

| Chlor | 3.16 | Stark | Schwach |

| Brom | 2.96 | Mittel | Mittel |

| Iod | 2.66 | Schwach | Stark |

Die Kombination dieser elektronischen und sterischen Effekte in 3-Brom-2-chlor-5-iodthiophen führt zu einem komplexen Reaktivitätsprofil, das für weitere Funktionalisierungsreaktionen von großer Bedeutung ist.

Tabelle der erwähnten chemischen Verbindungen

| Verbindungsname | Summenformel |

| 3-Brom-2-chlor-5-iodthiophen | C₄HBrClIS |

| 2-Bromthiophen | C₄H₃BrS |

| 2-Chlorthiophen | C₄H₃ClS |

| 2-Iodthiophen | C₄H₃IS |

| 2,5-Dibromthiophen | C₄H₂Br₂S |

| 2,5-Dichlorthiophen | C₄H₂Cl₂S |

| Thiophen | C₄H₄S |

| Benzol | C₆H₆ |

| Norbornen | C₇H₁₀ |

| Palladium(II)-acetat | C₄H₆O₄Pd |

| SPhos | C₂₄H₃₁O₂P |

| Benzimidazol | C₇H₆N₂ |

Advanced Spectroscopic and Analytical Methodologies for Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

For the sole proton on the thiophene (B33073) ring (H-4), its chemical shift in the ¹H NMR spectrum is anticipated to be influenced by the adjacent bromo and iodo substituents. Analysis of similar compounds, such as 3-bromothiophene (B43185) and 2-bromo-5-chlorothiophene, suggests that the resonance for this proton would likely appear in the downfield region, typically between δ 7.0 and 7.5 ppm. chemicalbook.comchemicalbook.com The multiplicity of this signal would be a singlet, as there are no adjacent protons to induce spin-spin coupling.

In the ¹³C NMR spectrum, four distinct signals are expected, corresponding to the four carbon atoms of the thiophene ring. The chemical shifts of these carbons are significantly influenced by the attached halogens. The carbon atom bonded to iodine (C-5) is expected to be the most upfield due to the heavy atom effect of iodine. Conversely, the carbon atoms bonded to the more electronegative chlorine (C-2) and bromine (C-3) would be deshielded and appear further downfield. The carbon atom bearing the single proton (C-4) would resonate at a chemical shift value typical for a protonated sp² carbon in a thiophene ring.

Predicted ¹³C NMR Chemical Shift Ranges for 3-Bromo-2-chloro-5-iodothiophene

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 130 - 140 | Attached to electronegative chlorine, resulting in significant deshielding. |

| C-3 | 110 - 120 | Attached to bromine, which is less electronegative than chlorine, leading to less deshielding compared to C-2. |

| C-4 | 125 - 135 | A protonated sp² carbon in a substituted thiophene ring. |

| C-5 | 70 - 80 | The "heavy atom effect" of the large iodine atom causes a significant upfield shift. |

Note: The predicted values are based on the analysis of related halogenated thiophenes and general principles of NMR spectroscopy.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

The nominal molecular weight of this compound is 323.4 g/mol . cymitquimica.com High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the unambiguous determination of the molecular formula, C₄HBrClIS.

The electron ionization (EI) mass spectrum is expected to show a complex molecular ion peak region due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). wpmucdn.com This would result in a characteristic cluster of peaks for the molecular ion.

Fragmentation of the molecular ion under EI conditions would likely proceed through the loss of the halogen substituents. The C-I bond is the weakest, so the initial loss of an iodine radical (I•) would be a prominent fragmentation pathway, leading to a significant peak at m/z 195/197/199. Subsequent losses of bromine (Br•) and chlorine (Cl•) radicals or molecules would also be observed. General fragmentation patterns of aromatic and halogenated compounds suggest that cleavage of the thiophene ring itself could also occur. libretexts.orgmiamioh.edu

Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 322.77883 |

| [M+Na]⁺ | 344.76077 |

| [M-H]⁻ | 320.76427 |

| [M+NH₄]⁺ | 339.80537 |

| [M+K]⁺ | 360.73471 |

Note: These values are predicted and can be used to guide the interpretation of experimental mass spectra.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by absorptions corresponding to the vibrations of the thiophene ring. Key expected vibrational modes include:

C-H stretching: A weak to medium absorption band around 3100 cm⁻¹ corresponding to the stretching of the single C-H bond on the ring.

C=C stretching: A series of sharp bands in the 1550-1400 cm⁻¹ region due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.

Ring stretching/breathing modes: Several bands in the 1400-1000 cm⁻¹ region characteristic of the thiophene ring system.

C-S stretching: A band in the 800-600 cm⁻¹ region, which can sometimes be weak.

C-X (halogen) stretching: The C-Cl, C-Br, and C-I stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹. The C-Cl stretch is expected around 750-700 cm⁻¹, the C-Br stretch around 650-600 cm⁻¹, and the C-I stretch at even lower wavenumbers, often below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information to IR spectroscopy. For substituted thiophenes, the most intense Raman bands are often associated with the symmetric vibrations of the thiophene ring. nih.gov The symmetric C=C stretching and ring breathing modes are typically strong in the Raman spectrum. Due to their high polarizability, the C-Br and C-I bonds may also give rise to more intense Raman signals compared to their IR absorptions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions of this compound.

As of the current literature survey, a crystal structure for this compound has not been reported. If suitable single crystals of the compound could be grown, X-ray diffraction analysis would reveal the planar geometry of the thiophene ring and the precise spatial relationship of the bromo, chloro, and iodo substituents. It would also provide insights into the packing of the molecules in the crystal lattice and any potential intermolecular interactions, such as halogen bonding.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from starting materials, byproducts, and other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like halogenated thiophenes. nih.gov In a GC-MS analysis of this compound, the gas chromatograph would separate the compound from other volatile components in a sample based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or medium-polarity column would likely be suitable for this separation. shimadzu.com

The separated components would then be introduced into the mass spectrometer, which would provide a mass spectrum for each component. This allows for the positive identification of the this compound peak based on its retention time and its characteristic mass spectrum, including the molecular ion cluster and fragmentation pattern. The peak area in the gas chromatogram can be used to quantify the purity of the sample.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is another powerful technique for the purity assessment and preparative separation of this compound. mdpi.com Given the non-polar nature of the compound, a reversed-phase HPLC method would be the most appropriate approach. sielc.com

In a typical reversed-phase HPLC setup, a non-polar stationary phase (such as C18-modified silica) would be used with a polar mobile phase, likely a mixture of acetonitrile (B52724) or methanol (B129727) and water. mdpi.com The components of the sample would be separated based on their relative polarities, with the non-polar this compound being strongly retained on the column. Detection is typically achieved using a UV detector, as the thiophene ring is a chromophore that absorbs UV light. The purity of the compound can be determined by the relative area of its peak in the chromatogram.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For substituted thiophenes, DFT calculations provide insights into their stability, reactivity, and potential applications in materials science.

Detailed Research Findings: Studies on structurally related brominated thiophene (B33073) derivatives demonstrate the utility of DFT in elucidating molecular properties. For instance, calculations on compounds like 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one (BTF) using the B3LYP level of theory help determine key electronic parameters. rroij.comrroij.com These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. rroij.com A smaller energy gap suggests that a molecule is more polarizable and more reactive.

For the related BTF molecule, the calculated HOMO energy is –6.367 eV and the LUMO energy is –2.705 eV, resulting in an energy gap of 3.662 eV. rroij.comrroij.com Other calculated parameters like softness (0.546 eV) and the electrophilicity index (5.618 eV) further quantify the molecule's reactivity. rroij.comrroij.com Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, identify the electron-rich and electron-deficient regions of a molecule, highlighting potential sites for electrophilic and nucleophilic attack. rroij.com Similar calculations on 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene have also been used to determine ionization potentials and other electronic characteristics. scispace.com These theoretical findings generally show good agreement with experimental data from techniques like X-ray crystallography, validating the computational models. rroij.comrroij.com

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.367 |

| ELUMO | -2.705 |

| Energy Gap (ΔE) | 3.662 |

| Softness | 0.546 |

| Electrophilicity Index | 5.618 |

Prediction of Reaction Pathways and Transition States in Thiophene Halogenation and Functionalization

Computational methods are increasingly used to predict the outcomes of complex organic reactions, moving beyond simple empirical rules. arxiv.org For thiophene chemistry, this involves modeling reaction mechanisms, simulating elementary steps, and identifying the transition states that connect reactants, intermediates, and products. researchgate.net

Detailed Research Findings: Modern approaches treat reaction prediction as a "translation" problem, where the reactants and reagents are the input "language" and the products are the translated output. arxiv.orgnih.gov Neural sequence-to-sequence models, which are template-free and data-driven, have shown high accuracy in predicting the products of unknown reactions. arxiv.org Other systems, like EROS, use knowledge-based approaches to model reaction mechanisms by simulating elementary steps based on established reaction rules. researchgate.net

In the context of 3-bromo-2-chloro-5-iodothiophene, these computational tools can be used to map out the potential energy surface for various transformations. For example, in a cross-coupling reaction, calculations can determine the energy barriers for the oxidative addition of a palladium catalyst at each of the three different carbon-halogen bonds. By calculating the energies of the transition states for each potential pathway, chemists can predict which halogen is most likely to react under specific conditions. This predictive power is crucial for designing selective synthetic routes for the divergent functionalization of polyhalogenated heterocycles. acs.org

Computational Analysis of Regioselectivity in Polyhalogenated Thiophenes

Regioselectivity is a critical challenge in the synthesis of polysubstituted thiophenes. Computational analysis provides a deep understanding of the factors that control which position on a multi-halogenated ring will react preferentially.

Detailed Research Findings: In palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles, regioselectivity is governed by several factors. acs.org When different halogens are present, as in this compound, the selectivity is primarily dictated by the relative bond dissociation energies (BDEs) of the respective carbon-halogen bonds. acs.org The reactivity generally follows the trend C−I > C−Br > C−Cl > C−F, as the weaker carbon-halogen bonds are easier to break during the oxidative addition step of the catalytic cycle. acs.org

Therefore, for this compound, the C-I bond at the 5-position is expected to be the most reactive site, followed by the C-Br bond at the 3-position, and finally the C-Cl bond at the 2-position. This has been experimentally verified in Suzuki coupling reactions of the related compound 2-bromo-5-chlorothiophene, where selective arylation occurs at the more labile C-Br bond. mdpi.com Computational studies using DFT can calculate these BDEs, confirming the expected reactivity order. acs.org Beyond BDEs, the interaction between the heterocycle's LUMO and the palladium catalyst's HOMO, as well as the energy required to distort the C-X bond to its transition-state geometry, also play determining roles. acs.org

| Position | Halogen | Bond | Predicted Relative Reactivity |

|---|---|---|---|

| 5 | Iodo | C-I | 1 (Most Reactive) |

| 3 | Bromo | C-Br | 2 |

| 2 | Chloro | C-Cl | 3 (Least Reactive) |

Modeling of Catalytic Cycles in Functionalization Reactions

Understanding the complete catalytic cycle is essential for optimizing reaction conditions and developing new catalysts. Computational modeling allows for the step-by-step investigation of these complex, multi-step processes.

Detailed Research Findings: The functionalization of thiophenes often relies on metal-catalyzed reactions, such as Suzuki, Stille, and Negishi cross-couplings. scispace.com A typical palladium-catalyzed cross-coupling cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination. Computational models can elucidate the mechanism and energetics of each stage.

For example, in the PdI₂-catalyzed synthesis of thiophenes from 1-mercapto-3-yn-2-ols, a proposed mechanism involves the activation of the alkyne's triple bond by the palladium species, followed by an intramolecular nucleophilic attack by the sulfur atom (a 5-endo-dig cyclization) and subsequent steps to yield the thiophene ring. nih.gov Similarly, in the asymmetric functionalization of thiophenes, computational studies can help rationalize how chiral catalysts and intermediates lead to specific stereochemical outcomes. rsc.orgrsc.org By modeling the entire catalytic loop for a reaction involving this compound, researchers can identify the rate-determining step, understand how ligands on the metal center influence reactivity and selectivity, and predict potential side reactions, thereby guiding the development of more efficient and selective synthetic methods.

Applications and Future Research Directions in Chemical Synthesis and Materials Science

3-Bromo-2-chloro-5-iodothiophene as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of three different halogens on the thiophene (B33073) ring makes this compound a powerful building block in complex organic synthesis. The significant differences in the carbon-halogen bond strengths (C-I < C-Br < C-Cl) allow for selective metal-halogen exchange or cross-coupling reactions. Typically, the more reactive C-I bond can be selectively functionalized, followed by the C-Br bond, and finally the more robust C-Cl bond.

This hierarchical reactivity allows for the stepwise and controlled introduction of different substituents onto the thiophene core. For instance, the iodine at the 5-position can readily undergo Suzuki, Stille, or Sonogashira cross-coupling reactions, or be converted into an organolithium or Grignard reagent. Subsequently, the bromine at the 3-position can be targeted for similar transformations under slightly more forcing conditions. The chlorine at the 2-position, being the least reactive, often remains intact during these steps, providing a handle for further functionalization at a later stage. This stepwise approach is crucial for the synthesis of polysubstituted thiophenes with well-defined substitution patterns, which are often key intermediates in the synthesis of larger, more complex molecular architectures. While direct examples in the literature starting from this compound are not extensively documented, the synthetic strategies employed for analogous polyhalogenated aromatics, such as 1-bromo-3-chloro-5-iodobenzene (B84608) in the synthesis of trisarylbenzenes, underscore the immense potential of this thiophene derivative. uni.lu

Integration into Advanced Materials and Functional Molecules

The unique electronic properties of the thiophene ring, combined with the synthetic versatility of its polyhalogenated derivatives, make this compound a valuable precursor for a range of advanced materials.

Polythiophenes are a major class of conducting polymers with widespread applications in organic electronics. The properties of these polymers, such as their conductivity, bandgap, and solubility, are highly dependent on their regioregularity—the consistency of the head-to-tail linkages between monomer units. The use of unsymmetrically substituted thiophene monomers, like derivatives of this compound, is critical for achieving highly regioregular polymers.

A key synthetic strategy is the Grignard Metathesis (GRIM) polymerization. In a related example, 2-bromo-3-hexyl-5-iodothiophene (B174538) is used as a monomer. uzh.chrsc.org The iodine at the 5-position selectively undergoes a Grignard metathesis reaction with an alkyl magnesium bromide, followed by a nickel-catalyzed cross-coupling polymerization that proceeds in a highly regioselective manner to yield head-to-tail poly(3-hexylthiophene). This approach, which leverages the differential reactivity of the iodo and bromo groups, could be adapted for this compound to create novel poly(3-bromo-2-chlorothiophene) polymers or copolymers with unique electronic and physical properties.

Thiophene-containing molecules are extensively used in organic electronic devices, including organic field-effect transistors (OFETs) and as hole-transporting materials (HTMs) in perovskite solar cells. researchgate.netnih.govmdpi.com The performance of these devices is intimately linked to the energy levels (HOMO and LUMO) of the organic semiconductor. The ability to tune these energy levels through synthetic modification is therefore of paramount importance.

This compound serves as an excellent starting point for the synthesis of tailored organic electronic materials. Through selective cross-coupling reactions, various aryl or heteroaryl groups can be introduced at the 5- and 3-positions to create extended π-conjugated systems. For example, thiophene-fused arenes and acetylene-linked thiophene cores have been successfully employed in the design of efficient HTMs. rsc.orgsigmaaldrich.com The synthetic route to such materials often involves the coupling of a halogenated thiophene with a suitable partner. The presence of a third halogen, the chloro group, on the this compound scaffold provides an additional site for modification, allowing for the fine-tuning of the molecule's electronic properties, solubility, and solid-state packing, all of which are critical for device performance. For instance, indolocarbazole-based molecules have been developed as efficient HTMs through multi-step syntheses that rely on the functionalization of halogenated precursors. uni.lu

Synthetic Intermediates for Agrochemical and Pharmaceutical Leads (Focus on Synthetic Routes and Transformations)

Thiophene-based compounds are known to exhibit a wide array of biological activities, making them attractive scaffolds in drug discovery and agrochemical development. The synthesis of biologically active molecules often requires the precise placement of various functional groups, a task for which this compound is well-suited.

For example, certain thienyl ureas, which can be synthesized from amino-thiophenes, have shown significant herbicidal activity. The selective conversion of the halogen atoms on this compound to amino groups or other functionalities provides a route to novel agrochemical candidates. Similarly, in pharmaceutical research, the thiophene nucleus is a common feature in many drugs. The ability to perform sequential cross-coupling reactions on a scaffold like this compound allows for the creation of diverse molecular libraries for biological screening. A notable example of using a halogenated heterocycle in the synthesis of bioactive molecules is the use of 3-bromo-2-indolyl phosphates in Suzuki coupling reactions to produce polysubstituted indoles. This highlights the power of using halogenated building blocks to access complex and potentially therapeutic compounds.

Emerging Methodologies for Diverse Polyhalogenated Thiophene Architectures

The development of new synthetic methods to create diverse polyhalogenated thiophenes is an active area of research. One such powerful technique is the "halogen dance" reaction, where a halogen atom "migrates" to a different position on the aromatic ring upon treatment with a strong base. This reaction has been utilized for the preparation of various iodothiophenes from dihalo-substituted precursors. uni.lu

Furthermore, ring-opening reactions of lithiated thienothiophenes, which are themselves synthesized from polybrominated thiophenes, can lead to the formation of highly functionalized thiophenes and enediynes. These emerging methodologies expand the toolbox available to chemists for the manipulation of polyhalogenated thiophenes, enabling the synthesis of previously inaccessible molecular architectures. The development of convenient and simple synthetic procedures for a range of functionalized thiophenes, including aldehydes and acids derived from polyhalogenated starting materials, further enriches the synthetic utility of these compounds. uni.lu

Outlook on Sustainable Synthesis and Derivatization of Halogenated Thiophenes

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable chemical processes. In the context of halogenated thiophenes, research has focused on "green" synthesis and derivatization methods. One promising approach is the use of sodium halides as a source of electrophilic halogens in an environmentally benign solvent like ethanol. This method avoids the use of harsh and toxic halogenating agents.

Another key aspect of sustainable chemistry is the development of transition-metal-free reactions. While cross-coupling reactions are powerful, they often rely on expensive and potentially toxic palladium or nickel catalysts. Recent research has explored metal-free routes to substituted thiophenes, for example, through the sulfuration/cyclization of bromoenynes using inexpensive and safe reagents. The development of such sustainable methods for the synthesis and derivatization of polyhalogenated thiophenes like this compound will be crucial for their future applications in industry and academia, reducing the environmental impact and cost of producing these valuable chemical intermediates.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-Bromo-2-chloro-5-iodothiophene, and what critical parameters must be controlled during synthesis?

- Methodological Answer : The synthesis typically involves sequential halogenation of the thiophene ring. Bromination and chlorination can be achieved using electrophilic halogenation agents (e.g., N-bromosuccinimide or chlorine gas), while iodination may require metal-catalyzed cross-coupling (e.g., Ullmann coupling) or direct electrophilic substitution under controlled conditions. Critical parameters include:

- Temperature : Halogenation reactions are often exothermic; maintaining low temperatures (~0–5°C) prevents side reactions.

- Regioselectivity : Steric and electronic effects of existing substituents dictate halogen positioning. Computational tools (e.g., DFT) can predict reactive sites .

- Purification : Column chromatography or recrystallization ensures purity, as evidenced by HPLC (>95% purity in related bromothiophenes) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features are diagnostic?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for deshielded aromatic protons near electronegative halogens (δ 7.0–7.5 ppm). Splitting patterns indicate coupling with adjacent substituents.

- ¹³C NMR : Halogenated carbons appear downfield (e.g., C-I at ~90–100 ppm, C-Br at ~110–120 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₄HBrClIS: ~343.7 m/z). Isotopic patterns for Br/I aid identification.

- X-ray Crystallography : Resolves regiochemistry and crystal packing, though halogen-heavy compounds may require low-temperature data collection .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects, catalyst interactions, or unaccounted steric hindrance. Strategies include:

- Benchmarking Computational Models : Compare multiple methods (e.g., DFT vs. MP2) with experimental kinetic data.

- In Situ Monitoring : Use techniques like Raman spectroscopy to track intermediate formation during reactions.

- Solvent/Additive Screening : Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than predicted .

Q. What strategies optimize regioselectivity in cross-coupling reactions using this compound as a substrate?

- Methodological Answer :

- Catalyst Selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) favor coupling at iodine due to its lower bond dissociation energy. Nickel catalysts may activate bromine or chlorine sites.

- Directing Groups : Temporary functional groups (e.g., boronic esters) can steer coupling to specific positions.

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., I-substitution), while higher temperatures may shift selectivity to Br/Cl sites .

Q. What are the key safety considerations when handling this compound, particularly regarding its halogen substituents?

- Methodological Answer :

- Toxicity : Halogenated aromatics are potential carcinogens. Use fume hoods and PPE (gloves, lab coats).

- Storage : Store at <4°C in amber vials to prevent photodegradation, as recommended for related bromochlorophenols .

- Waste Disposal : Halogenated waste requires incineration or specialized treatment to avoid environmental release .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and X-ray data regarding the structure of this compound?

- Methodological Answer :

- Dynamic Effects : NMR captures time-averaged structures, while X-ray provides static snapshots. Check for fluxional behavior (e.g., ring puckering) via variable-temperature NMR.

- Crystal Packing Artifacts : X-ray may show distorted geometries due to intermolecular forces. Compare with gas-phase computational models .

Applications in Advanced Research

Q. What role does this compound play in the synthesis of π-conjugated materials?

- Methodological Answer : The compound serves as a precursor for conductive polymers via Stille or Suzuki couplings. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.